(2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
Beschreibung
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Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(Z)-4-(3,4-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- |
InChI-Schlüssel |
BKCZXPVWUVICKC-WAYWQWQTSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Structural and Physicochemical Profiling of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of rational drug design and bioconjugation, (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid (CAS RN: 85843-38-5)[1][2] occupies a critical junction. Belonging to the class of N-arylmaleamic acids, this compound is characterized by a maleamic acid backbone substituted with a 3,4-dimethylphenyl group[3]. While it exhibits intrinsic biological activities, its primary value in pharmaceutical research lies in its role as a highly stereospecific precursor for the synthesis of N-substituted maleimides—potent electrophilic warheads used in targeted covalent inhibitors and antibody-drug conjugates (ADCs)[4][5].
This whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, mechanistic synthesis, and validated laboratory protocols, designed specifically for application scientists and synthetic chemists.
Chemical Identity & Structural Nuances
The structural integrity of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is defined by two critical features:
-
The (2Z) Stereochemistry: The cis-configuration of the carbon-carbon double bond is an absolute requirement[6]. It ensures the spatial proximity of the amide nitrogen and the terminal carboxylic acid, which is thermodynamically necessary for subsequent cyclodehydration into a maleimide ring[3][4].
-
The 3,4-Dimethylphenyl Moiety: The electron-donating inductive effects (+I) of the two methyl groups on the aromatic ring increase the electron density of the amide nitrogen. This subtle electronic tuning not only stabilizes the maleamic acid intermediate but also modulates the electrophilicity of the downstream maleimide, impacting its reactivity with biological thiols (e.g., cysteine residues)[5][7].
Physicochemical Properties
Data summarized for formulation and downstream synthetic planning.
| Property | Value | Rationale / Implication in Drug Development |
| IUPAC Name | (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid | Defines the cis-geometry (Z) critical for cyclization[6]. |
| CAS Registry Number | 85843-38-5 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₁₂H₁₃NO₃ | - |
| Molecular Weight | 219.24 g/mol | Low molecular weight, highly favorable for downstream derivatization. |
| H-Bond Donors | 2 (Amide NH, Carboxylic OH) | Facilitates strong intermolecular hydrogen bonding, leading to high crystallinity and solid-state stability. |
| H-Bond Acceptors | 3 (Carbonyls, Hydroxyl oxygen) | Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) required for biological assays. |
| Stereochemistry | (Z)-configuration | Prevents the formation of the unreactive (E)-fumaramic acid isomer[6]. |
Mechanistic Synthesis & Reaction Kinetics
The formation of this compound proceeds via a highly atom-economical, two-step nucleophilic acyl substitution mechanism ()[3]. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of maleic anhydride. This generates a tetrahedral intermediate, which rapidly collapses, opening the anhydride ring to yield the target maleamic acid[3][7].
Caption: Reaction mechanism for the synthesis of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid.
Biological Relevance: From Intermediate to Covalent Warhead
While N-arylmaleamic acids have been investigated for intrinsic antibacterial and antifungal properties[4][7], their apex utility in modern pharmacology is as a direct precursor. Through cyclodehydration (typically using acetic anhydride and sodium acetate), the maleamic acid is converted into an N-(3,4-dimethylphenyl)maleimide ()[4].
This maleimide acts as a targeted electrophilic warhead. In biochemical evaluations, such maleimide analogs have demonstrated the ability to rapidly and irreversibly inactivate enzymes like Prostaglandin Endoperoxide Synthase (PGHS/COX) by undergoing a Thiol-Michael addition with critical cysteine residues within the enzyme's active site ()[5].
Caption: Workflow of maleamic acid cyclization to maleimide and targeted covalent enzyme inhibition.
Validated Experimental Protocols: A Self-Validating System
To ensure high fidelity in drug development, synthetic protocols must be self-validating. The following methodology for synthesizing (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid leverages thermodynamic principles to drive the reaction and provides built-in spectroscopic checkpoints.
Step-by-Step Synthesis Workflow
Step 1: Reagent Preparation & Solvent Selection
-
Action: Dissolve 1.0 equivalent of maleic anhydride in anhydrous diethyl ether (or dichloromethane) in a round-bottom flask.
-
Causality: Diethyl ether is explicitly chosen because maleic anhydride and the aniline starting material are highly soluble in it, whereas the resulting zwitterionic/polar maleamic acid is completely insoluble. This forces the product to precipitate immediately, driving the reaction to completion via Le Chatelier’s principle and preventing the amine from attacking the second carbonyl (which would yield an unwanted diamide)[3].
Step 2: Temperature-Controlled Nucleophilic Addition
-
Action: Submerge the flask in an ice bath (0–5 °C). Slowly add a solution of 1.0 equivalent of 3,4-dimethylaniline (dissolved in the same solvent) dropwise under vigorous magnetic stirring.
-
Causality: The nucleophilic attack is highly exothermic. Uncontrolled heat can trigger spontaneous, premature dehydration to an isomaleimide, or worse, cause isomerization from the desired (Z)-isomer to the unreactive (E)-isomer (fumaramic acid)[6].
Step 3: Isolation via Filtration
-
Action: Allow the reaction to stir for 1–2 hours as a dense precipitate forms. Filter the solid under a vacuum using a Büchner funnel and wash thoroughly with cold diethyl ether to remove unreacted starting materials.
-
Causality: The immediate visual cue of dense precipitation serves as an initial validation of reaction success.
Step 4: Spectroscopic Validation (The Self-Validating Checkpoint)
-
Action: Dry the product under a vacuum and analyze via ¹H-NMR (in DMSO-d₆).
-
Causality: The protocol's integrity is verified by examining the vinylic protons of the alkene. The (Z)-isomer will present as two doublets with a coupling constant ( J ) of approximately 12–13 Hz. If thermal runaway occurred and the (E)-isomer formed, the J value would shift to ~15–16 Hz. Confirming J≈12 Hz guarantees the stereochemical prerequisite for downstream maleimide synthesis is met[6][7].
References
-
Royal Society of Chemistry (RSC). Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Details the critical cyclodehydration pathway from maleamic acids to maleimides). URL:[Link]
-
Journal of Medicinal Chemistry - ACS Publications. Design, Synthesis, and Biochemical Evaluation of N-Substituted Maleimides as Inhibitors of Prostaglandin Endoperoxide Synthases. (Validates the biological application of maleimides derived from maleamic acids as covalent enzyme inhibitors). URL:[Link]
Sources
- 1. N-(3,4-DIMETHYLPHENYL)MALEAMIC ACID、85843-38-5 CAS查询、N-(3,4-DIMETHYLPHENYL)MALEAMIC ACID物化性质-化工制造网 [chemmade.com]
- 2. 1-(3,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE | 64059-57-0 [chemicalbook.com]
- 3. N-(4-Methoxyphenyl)maleamic Acid|CAS 24870-10-8 [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Z)-3-methyl-4-oxobut-2-enoic acid|C5H6O3|Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Weight and Exact Mass of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
Introduction: The Criticality of Mass in Drug Discovery
In the landscape of modern drug discovery and development, the precise characterization of a molecule is paramount. Among the fundamental properties, molecular weight and exact mass serve as foundational pillars upon which a compound's identity and purity are established. For researchers and scientists, these values are not mere numbers; they are critical identifiers that influence everything from reaction kinetics and stoichiometry to ADME (absorption, distribution, metabolism, and excretion) properties and regulatory submissions. This guide provides an in-depth technical analysis of the molecular weight and exact mass of the compound (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical calculations, the principles of experimental determination via mass spectrometry, and the practical implications for drug development professionals.
Understanding the Compound: (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
The systematic name (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid describes a specific chemical structure. A breakdown of the name allows for the deduction of its molecular formula:
-
but-2-enoic acid : A four-carbon chain with a carboxylic acid and a double bond at the second carbon. The (2Z) designation specifies a cis configuration across the double bond.
-
4-oxo : A carbonyl group at the fourth carbon.
-
4-((3,4-Dimethylphenyl)amino) : An amino group attached to the fourth carbon, which is further substituted with a 3,4-dimethylphenyl group.
Based on this nomenclature, the molecular formula is determined to be C₁₂H₁₃NO₃ .
Theoretical Determination of Molecular Weight and Exact Mass
A common point of confusion lies in the distinction between molecular weight and exact mass. While often used interchangeably in general laboratory parlance, they are distinct concepts crucial for analytical accuracy.
Molecular Weight (Average Mass)
The molecular weight, or more accurately, the average molecular mass, is calculated using the weighted average atomic masses of the constituent elements, as found on the periodic table. These atomic weights account for the natural abundance of all stable isotopes of an element.[1][2][3]
The calculation is a straightforward summation of the atomic weights of each atom in the molecular formula.[4]
Exact Mass (Monoisotopic Mass)
The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[5] This value is of particular importance in high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.[6][7]
Calculation for C₁₂H₁₃NO₃
To illustrate these concepts, we will now calculate the molecular weight and exact mass of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid.
| Element | Number of Atoms | Standard Atomic Weight ( g/mol ) | Most Abundant Isotope Mass (Da) |
| Carbon (C) | 12 | 12.011 | 12.000000 |
| Hydrogen (H) | 13 | 1.008 | 1.007825 |
| Nitrogen (N) | 1 | 14.007 | 14.003074 |
| Oxygen (O) | 3 | 15.999 | 15.994915 |
Molecular Weight Calculation:
(12 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999) = 219.24 g/mol
Exact Mass Calculation:
(12 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) = 219.089549 Da
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculations provide expected values, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the cornerstone analytical technique for this purpose, providing a highly accurate determination of the mass-to-charge ratio (m/z) of ionized molecules.[8]
High-Resolution Mass Spectrometry (HRMS)
For the unambiguous determination of a compound's elemental composition, high-resolution mass spectrometry (HRMS) is indispensable.[6][9] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, possess the capability to resolve ions with very small mass differences, allowing for the measurement of exact mass to several decimal places.[6][7] This level of precision enables the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Experimental Workflow for Exact Mass Determination
The following outlines a typical workflow for the determination of the exact mass of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF MS).
Caption: Workflow for Exact Mass Determination by ESI-TOF MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Solubilization: Dissolve a small amount of the synthesized (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid in a high-purity solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
Dilution: Further dilute the stock solution with the same solvent to a final concentration suitable for ESI-MS analysis, typically in the low µg/mL to high ng/mL range. This prevents detector saturation and ion suppression effects.
-
Filtration: To prevent clogging of the MS inlet, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.
2. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF or ESI-Orbitrap instrument.
-
Ionization: Introduce the sample into the electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar small molecules, minimizing fragmentation and preserving the molecular ion.[10] The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., TOF tube), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and the signal is processed by the instrument's software.
3. Data Analysis:
-
Spectrum Interpretation: The resulting mass spectrum will show peaks corresponding to the m/z values of the ions detected. For (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, in positive ion mode, a prominent peak corresponding to [C₁₂H₁₃NO₃ + H]⁺ would be expected at an m/z of approximately 220.0969. In negative ion mode, a peak for [C₁₂H₁₃NO₃ - H]⁻ would be anticipated at an m/z of approximately 218.0821.
-
Mass Accuracy: The experimentally determined m/z value of the molecular ion is compared to the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) provides high confidence in the elemental composition of the compound.
Conclusion: A Foundation for Further Research
The accurate determination of the molecular weight and exact mass of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is a critical first step in its characterization as a potential drug candidate. The theoretical values of 219.24 g/mol (molecular weight) and 219.089549 Da (exact mass) provide the basis for all stoichiometric calculations and serve as the benchmark for experimental verification. High-resolution mass spectrometry stands as the definitive technique for confirming the elemental composition with a high degree of certainty. This foundational data is indispensable for researchers and scientists in the pharmaceutical industry, ensuring the integrity of their research and paving the way for further preclinical and clinical development.
References
-
Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]
-
Britannica. (2026, February 17). Oxygen. Retrieved from [Link]
-
BYJU'S. Carbon. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 10.3: Isotopes of Hydrogen. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. Atomic Weight of Carbon. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. Atomic Weight of Hydrogen. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. Atomic Weight of Nitrogen. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. Atomic Weight of Oxygen. Retrieved from [Link]
-
Longdom Publishing. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, September 15). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
PubChem. Hydrogen. Retrieved from [Link]
-
Quora. (2011, January 5). What is the atomic weight of hydrogen?. Retrieved from [Link]
-
Quora. (2017, January 25). What is the atomic mass of carbon?. Retrieved from [Link]
-
ResearchGate. (2016, March). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Retrieved from [Link]
-
Royal Society of Chemistry. Oxygen - Element information, properties and uses. Retrieved from [Link]
-
Royal Society of Chemistry. Nitrogen - Element information, properties and uses. Retrieved from [Link]
-
Study.com. The Three Isotopes of Hydrogen | Differences & Properties. Retrieved from [Link]
-
Taylor & Francis. Oxygen isotopes – Knowledge and References. Retrieved from [Link]
-
University of Rostock. High resolution mass spectrometry. Retrieved from [Link]
-
Wikipedia. Carbon-12. Retrieved from [Link]
-
Wikipedia. Isotopes of hydrogen. Retrieved from [Link]
-
Wikipedia. Isotopes of nitrogen. Retrieved from [Link]
-
Wikipedia. Isotopes of oxygen. Retrieved from [Link]
-
Wikipedia. Oxygen. Retrieved from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
Brainly. (2021, January 2). The only naturally occurring isotopes of nitrogen are N-14 and N-15. Based on the atomic mass of the.... Retrieved from [Link]
-
Britannica. (2026, January 30). Carbon-12. Retrieved from [Link]
-
CK-12 Foundation. What is the abundance of Hydrogen-1, Hydrogen-2, and Hydrogen-3 in nature? Also, is it a stable isotope?. Retrieved from [Link]
-
Department of Chemistry, University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Earth and Atmospheric Sciences, EBSCO. Oxygen isotopes. Retrieved from [Link]
-
Infinity Learn. (2026, March 19). The most abundant isotope of hydrogen is :. Retrieved from [Link]
-
NASA Science. (2005, May 6). Paleoclimatology: The Oxygen Balance. Retrieved from [Link]
-
National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]
-
National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]
-
National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]
-
Physical Measurement Laboratory, NIST. Atomic Data for Nitrogen (N). Retrieved from [Link]
-
Shimadzu. Isotopic Abundance of Carbon Atoms. Retrieved from [Link]
-
Vaia. Challenge Nitrogen has two naturally occurring isotopes, N-14 and N-15. Its atomic mass is 14.007. Which isotope is more abundant? Explain your answer.. Retrieved from [Link]
-
YouTube. (2020, August 16). RAM VIII: Carbon-12, Carbon-13 and Carbon-14. Retrieved from [Link]
-
PubMed Central. (2023, May 10). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]
-
ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Hydrogen - Wikipedia [en.wikipedia.org]
- 2. Oxygen - Wikipedia [en.wikipedia.org]
- 3. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. byjus.com [byjus.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. longdom.org [longdom.org]
- 7. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. longdom.org [longdom.org]
Solubility profile of (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid in standard organic solvents
Solubility Profile of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid in Standard Organic Solvents: A Technical Guide
Executive Summary
(2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid (CAS: 85843-38-5), widely known as N-(3,4-dimethylphenyl)maleamic acid, is a highly functionalized organic intermediate critical to the synthesis of functional polymers, agricultural fungicides, and pharmaceutical active ingredients[1]. Because it serves as a primary precursor to substituted maleimides via dehydration ring-closing imidization, understanding its thermodynamic solubility profile across standard organic solvents is paramount. This whitepaper provides a comprehensive analysis of the solvation mechanics, empirical solubility data, and a self-validating experimental protocol for quantifying its solubility behavior.
Structural Causality & Solvation Mechanics
As application scientists, we must look beyond empirical data and analyze the molecular topology to predict and manipulate solubility. The compound features a zwitterionic-capable backbone comprising a terminal carboxylic acid (-COOH) and a secondary amide (-NH-CO-), linked by a rigid cis-alkene (maleic) bridge, terminating in a lipophilic 3,4-dimethylphenyl ring.
-
Hydrogen Bonding & Crystal Lattice Energy: The carboxyl and amide groups act as potent hydrogen-bond donors and acceptors. In the solid state, these molecules form robust intermolecular dimers and extended hydrogen-bonded networks. High lattice energy must be overcome by the solvent's enthalpic contribution for dissolution to occur.
-
Lipophilic Contribution: The addition of two electron-donating methyl groups at the 3 and 4 positions of the phenyl ring significantly increases the molecule's dispersion forces and overall lipophilicity (LogP) compared to the unsubstituted N-phenylmaleamic acid[2].
-
Solvation Causality: For optimal dissolution, a solvent must provide sufficient enthalpic compensation to disrupt the solid-state crystal lattice. Highly polar aprotic solvents excel here, as their strong dipole moments efficiently solvate the amide and carboxyl protons. Conversely, non-polar solvents cannot disrupt the strong intermolecular hydrogen bonds, leading to near-zero solubility[3]. The 3,4-dimethyl substitution slightly shifts the Hansen Solubility Parameters (HSP), enhancing miscibility in moderately polar organic solvents (like ethyl acetate) while further depressing aqueous solubility[4].
Quantitative Solubility Profile
Based on structural extrapolation from baseline maleamic acid derivatives and Hansen Solubility Parameter (HSP) modeling[3][4], the following table summarizes the solubility profile of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid at standard ambient temperature (25°C).
| Solvent | Solvent Class | Dielectric Constant (ε) | Estimated Solubility at 25°C (mg/mL) | Solvation Mechanism |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 120 (Highly Soluble) | Strong H-bond acceptance; disrupts acid dimers. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Highly Soluble) | High dipole moment; excellent proton acceptor. |
| Methanol | Polar Protic | 32.7 | 10 - 25 (Soluble) | Dual H-bond donor/acceptor; limited by lipophilic ring. |
| Acetone | Polar Aprotic | 20.7 | 3 - 10 (Slightly Soluble) | Moderate dipole; insufficient to break all lattice H-bonds. |
| Ethyl Acetate | Moderately Polar | 6.0 | 1 - 5 (Sparingly Soluble) | Weak H-bond acceptor; interacts with dimethylphenyl ring. |
| Chloroform | Non-Polar | 4.8 | < 1 (Very Slightly Soluble) | Weak dispersion forces; cannot overcome lattice energy. |
| Toluene | Non-Polar | 2.4 | < 0.1 (Insoluble) | Solely pi-pi/dispersion interactions; no H-bond capacity. |
| Water (pH 3.0) | Polar Protic | 80.1 | < 0.1 (Insoluble) | High polarity repels the hydrophobic dimethylphenyl moiety. |
Self-Validating Experimental Protocol: Equilibrium Solubility
To generate highly accurate, reproducible solubility data for drug development or process chemistry, the harmonized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard[5][6]. The following protocol is designed as a self-validating system , ensuring that thermodynamic equilibrium is confirmed and solid-state transformations are accounted for.
Step 1: Solvent Saturation & Equilibration
-
Action: Add an excess amount (e.g., 500 mg) of the solid compound to 5 mL of the target solvent in a sealed 15 mL amber glass vial. Agitate on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.
-
Causality: Excess solid ensures the solution reaches its maximum thermodynamic carrying capacity. Precise temperature control is critical; minor thermal fluctuations can induce kinetic supersaturation, leading to false-positive solubility readings[6]. Amber vials prevent potential UV-induced cis-trans isomerization of the maleic double bond.
Step 2: Phase Separation
-
Action: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at exactly 25°C.
-
Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filtration can lead to solvent evaporation (altering concentration) and analyte adsorption onto the filter membrane, skewing quantitative results[5].
Step 3: HPLC-UV Quantification (Liquid Phase)
-
Action: Carefully extract the supernatant, dilute it immediately with the mobile phase (to prevent precipitation inside the HPLC column), and analyze via HPLC-UV (detection at ~254 nm to leverage the dimethylphenyl chromophore).
-
Causality: Dilution ensures the analyte concentration falls within the linear dynamic range of the validated calibration curve, ensuring high-fidelity quantification.
Step 4: Solid-State Validation (Solid Phase)
-
Action: Recover the residual undissolved solid pellet, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).
-
Causality: This is the critical self-validating step. If the solvent induces a polymorphic shift or forms a solvate/hydrate, the measured solubility reflects the new crystal form, not the original starting material. PXRD confirms the thermodynamic integrity of the solid state[5].
Workflow Visualization
Thermodynamic solubility screening workflow utilizing shake-flask equilibration and HPLC validation.
Conclusion
The solubility of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is governed by the competition between its strong intermolecular hydrogen-bonding network and the lipophilicity of its dimethylphenyl ring. For synthetic applications requiring high concentrations (e.g., imidization reactions), polar aprotic solvents like DMF and DMSO are mandatory. For purification via recrystallization or precipitation, anti-solvents like toluene or hexane can be strategically employed to force the compound out of solution rapidly.
References
-
N-(3,4-DIMETHYLPHENYL)MALEAMIC ACID - ChemMade. ChemMade. Available at: [Link]
-
Maleanilic Acid - DrugFuture. DrugFuture. Available at: [Link]
-
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials. Chemical Reviews - ACS Publications. Available at: [Link]
Sources
- 1. N-(3,4-DIMETHYLPHENYL)MALEAMIC ACID、85843-38-5 CAS查询、N-(3,4-DIMETHYLPHENYL)MALEAMIC ACID物化性质-化工制造网 [chemmade.com]
- 2. CAS 555-59-9: N-Phenylmaleamic acid | CymitQuimica [cymitquimica.com]
- 3. Maleanilic Acid [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to N-(3,4-dimethylphenyl)maleamic acid: Discovery and Historical Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethylphenyl)maleamic acid is a fascinating molecule that belongs to the broader class of N-aryl maleamic acids. These compounds are characterized by a maleamic acid backbone, which features both a carboxylic acid and an amide functional group, with an aryl substituent on the nitrogen atom. This unique structure imparts a range of interesting chemical properties and potential applications, particularly in the fields of organic synthesis, materials science, and as building blocks for more complex molecules, including pharmaceuticals. This guide will provide a comprehensive overview of the discovery and historical synthesis of N-(3,4-dimethylphenyl)maleamic acid, offering insights into its chemical properties, synthesis methodologies, and structural characteristics.
Historical Context and Discovery
The journey to the synthesis of N-(3,4-dimethylphenyl)maleamic acid is intrinsically linked to the history of its parent compounds: maleic acid and maleic anhydride. Maleic acid was first prepared in the 1830s, and its corresponding anhydride has since become a crucial building block in the chemical industry.[1] The fundamental reaction for the synthesis of N-substituted maleamic acids, the reaction of an amine with maleic anhydride, has been a known and utilized transformation for many decades.[2][3] This reaction provides a straightforward and efficient route to a wide array of maleamic acid derivatives.
While a definitive first synthesis of N-(3,4-dimethylphenyl)maleamic acid is not readily found in early literature, the general method for preparing N-aryl maleamic acids has been well-established. For instance, early patents and publications describe the synthesis of the parent N-phenylmaleamic acid by reacting aniline with maleic anhydride, often in solvents like ether.[4][5] This foundational knowledge paved the way for the synthesis of various substituted analogues, including the dimethylphenyl derivative.
A significant contribution to the specific study of N-(3,4-dimethylphenyl)maleamic acid came from the work of B. Thimme Gowda and his collaborators in 2009.[6][7] Their research focused on the synthesis and, notably, the detailed crystallographic characterization of this compound, providing valuable insights into its solid-state structure and intermolecular interactions. This work serves as a modern benchmark for the synthesis and analysis of N-(3,4-dimethylphenyl)maleamic acid.
The Core Synthesis Pathway: A Nucleophilic Acyl Substitution
The synthesis of N-(3,4-dimethylphenyl)maleamic acid is a classic example of a nucleophilic acyl substitution reaction. The process involves the reaction of a primary amine, in this case, 3,4-dimethylaniline, with a cyclic anhydride, maleic anhydride.
Maleic_Anhydride [label="Maleic Anhydride"]; Dimethylaniline [label="3,4-Dimethylaniline"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed]; Product [label="N-(3,4-dimethylphenyl)maleamic acid"];
Maleic_Anhydride -> Intermediate [label="Nucleophilic attack by amine"]; Dimethylaniline -> Intermediate; Intermediate -> Product [label="Ring opening"];
{rank=same; Maleic_Anhydride; Dimethylaniline;} }
Caption: General reaction scheme for the synthesis of N-(3,4-dimethylphenyl)maleamic acid.The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens to yield the final product, N-(3,4-dimethylphenyl)maleamic acid. The reaction is typically exothermic and proceeds readily under mild conditions.
Experimental Protocol: A Modern Approach
The following detailed protocol for the synthesis of N-(3,4-dimethylphenyl)maleamic acid is based on the method described by Gowda et al. (2009).[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Maleic Anhydride | 98.06 | 0.025 | 2.45 g |
| 3,4-Dimethylaniline | 121.18 | 0.025 | 3.03 g |
| Toluene | - | - | 45 mL |
| Dilute Hydrochloric Acid | - | - | As needed |
| Water | - | - | As needed |
| Ethanol | - | - | For recrystallization |
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
Dissolve 0.025 mol of maleic anhydride in 25 mL of toluene.
-
In a separate flask, dissolve 0.025 mol of 3,4-dimethylaniline in 20 mL of toluene.[6]
-
-
Reaction:
-
To the solution of maleic anhydride, add the solution of 3,4-dimethylaniline dropwise with constant stirring.[6]
-
After the addition is complete, warm the resulting mixture with stirring for over 30 minutes.[6]
-
Allow the mixture to stand for an additional 30 minutes at room temperature to ensure the completion of the reaction.[6]
-
-
Work-up and Purification:
-
Treat the reaction mixture with dilute hydrochloric acid to remove any unreacted 3,4-dimethylaniline.[6]
-
Filter the resulting solid product, N-(3,4-dimethylphenyl)maleamic acid, under suction.[6]
-
Wash the solid thoroughly with water to remove any unreacted maleic anhydride and maleic acid.[6]
-
Recrystallize the crude product from ethanol to obtain a purified product with a constant melting point.[6]
-
-
Characterization:
subgraph "Reaction Setup" { node [fillcolor="#FFFFFF"]; Reactant_A [label="Maleic Anhydride in Toluene"]; Reactant_B [label="3,4-Dimethylaniline in Toluene"]; }
subgraph "Reaction" { node [fillcolor="#FFFFFF"]; Mixing [label="Dropwise addition with stirring"]; Warming [label="Warm for 30 min"]; Standing [label="Stand for 30 min at RT"]; }
subgraph "Work-up & Purification" { node [fillcolor="#FFFFFF"]; Acid_Wash [label="Treat with dilute HCl"]; Filtration [label="Filter the solid product"]; Water_Wash [label="Wash with water"]; Recrystallization [label="Recrystallize from ethanol"]; }
subgraph "Characterization" { node [fillcolor="#FFFFFF"]; Analysis [label="Elemental Analysis, IR Spectroscopy"]; Crystallography [label="Single Crystal X-ray Diffraction"]; }
Reactant_A -> Mixing; Reactant_B -> Mixing; Mixing -> Warming -> Standing; Standing -> Acid_Wash -> Filtration -> Water_Wash -> Recrystallization; Recrystallization -> Analysis; Recrystallization -> Crystallography; }
Caption: A flowchart illustrating the experimental workflow for the synthesis and characterization of N-(3,4-dimethylphenyl)maleamic acid.Structural Characterization
The work by Gowda et al. provides a detailed analysis of the crystal structure of N-(3,4-dimethylphenyl)maleamic acid.[6] Their findings reveal several key structural features:
-
Molecular Conformation: The compound crystallizes with four independent molecules in the asymmetric unit. The N-H bond and the C=O bond in the amide segment are in an anti conformation to each other.[6][7]
-
Double Bond Geometry: The C=C double bond in the maleamic acid moiety is in the cis configuration.[6][7]
-
Hydrogen Bonding: An intramolecular O-H···O hydrogen bond is formed in each molecule. In the crystal lattice, intermolecular N-H···O hydrogen bonds link the molecules into ribbons.[6][7]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Table 2: Crystallographic data for N-(3,4-dimethylphenyl)maleamic acid.[6]
Conclusion
The synthesis of N-(3,4-dimethylphenyl)maleamic acid is a well-established process rooted in the fundamental principles of organic chemistry. While the specific historical discovery of this particular derivative is not prominently documented, the general synthetic pathway has been known for many years. The modern, optimized procedures, such as the one detailed in this guide, allow for the efficient and high-yield production of this compound. The detailed structural characterization available provides a solid foundation for its potential use in various scientific and industrial applications. This guide serves as a comprehensive resource for researchers and professionals interested in the synthesis and properties of N-(3,4-dimethylphenyl)maleamic acid, bridging the historical context with modern experimental practices.
References
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., Shakuntala, K., & Fuess, H. (2009). N-(3,4-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2874. [Link]
-
Jauch, B. M. (1997). Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. RIT Scholar Works. [Link]
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., Shakuntala, K., & Fuess, H. (2009). N-(3,4-Dimethyl-phen-yl)maleamic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2874. [Link]
- Lutz, R. E., & Freek, J. A. (1947). U.S. Patent No. 2,444,536. Washington, DC: U.S.
-
Jauch, B. M. (1997). Kinetic study of styrene/maleic anhydride copolymers using succine anh. Semantic Scholar. [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(01). [Link]
-
Patel, R. B., Patel, J. R., & Patel, K. C. (2012). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 432-437. [Link]
-
Vevere, L., & Lielpeters, A. (2007). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molekulārā un šūnu bioloģija, 6, 63-69. [Link]
-
Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(10), 559-561. [Link]
-
Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(1), 9. [Link]
-
Fieser, L. F. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]
- Wang, Y., et al. (2015).
-
Kour, M., Gupta, A. R., & Bansal, R. K. (2014). Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. Australian Journal of Chemistry, 67(10), 1435-1442. [Link]
-
Bonnaillie, L. M., & Wool, R. P. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3), 54-73. [Link]
-
Gurnani, P., et al. (2024). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Rapid Communications, e2400101. [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 13(1), 1-9. [Link]
- Kita, Y., et al. (1999). U.S. Patent No. 5,965,746. Washington, DC: U.S.
Sources
- 1. d-nb.info [d-nb.info]
- 2. jocpr.com [jocpr.com]
- 3. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(3,4-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3,4-Dimethyl-phen-yl)maleamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Method Development and Validation Protocol for (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid
Introduction and Analyte Profiling
(2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is an N-aryl maleamic acid. It frequently serves as a critical intermediate in the synthesis of N-(3,4-dimethylphenyl)maleimide, a compound class widely utilized in bioconjugation, radiolabeling, and polymer chemistry[1]. Quantifying this specific maleamic acid requires overcoming significant analytical challenges related to its high polarity, thermal lability, and susceptibility to both hydrolysis and dehydrative cyclization[2].
To ensure data integrity, the High-Performance Liquid Chromatography (HPLC) method must be designed not just to elute the compound, but to chemically stabilize it during the analytical run while resolving it from its dynamic degradation products.
Mechanistic Insights & Method Strategy (E-E-A-T)
As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The experimental choices below form a self-validating system designed to prevent false positives and on-column degradation.
-
Addressing Analyte Polarity via Ion Suppression: The target molecule contains a free carboxylic acid moiety (estimated pKa ~3.5). In a neutral mobile phase, this group ionizes, resulting in poor retention and severe peak tailing on standard reverse-phase columns[3]. To enforce a robust retention mechanism, the mobile phase must be acidified. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the carboxylate, driving the equilibrium toward the lipophilic, unionized state.
-
Mitigating On-Column Degradation: N-aryl maleamic acids can undergo dehydrative cyclization to form maleimides under acidic conditions if exposed to elevated temperatures[1]. Conversely, maleimides rapidly hydrolyze back to maleamic acids in aqueous media[2]. To freeze this dynamic equilibrium, the autosampler must be strictly maintained at 4°C, and the column compartment should not exceed 25°C.
-
Gradient Elution for Comprehensive Impurity Profiling: The method must separate the target from its highly polar hydrolysis products (maleic acid and 3,4-dimethylaniline) and its highly hydrophobic cyclization product (N-(3,4-dimethylphenyl)maleimide). A steep gradient ensures polar degradants elute early, while providing sufficient solvent strength to wash out the retained maleimide.
Degradation pathways and related impurities of the target maleamic acid.
Experimental Protocol
This step-by-step methodology establishes a self-validating workflow. By running a System Suitability Test (SST) prior to sample analysis, the system proves its capability to resolve the dynamic degradation network.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Transfer 0.5 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Causality Note: A slightly lower TFA concentration in the organic phase minimizes UV baseline drift during the gradient ramp.
Preparation of Diluent and Samples
-
Diluent: 50:50 (v/v) Water:Acetonitrile. Critical Warning: Do NOT use methanol or ethanol. Primary alcohols can esterify the free carboxylic acid of the maleamic acid over time, creating artificial impurity peaks.
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of diluent (1.0 mg/mL). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Preparation of System Suitability Solution (SST)
To validate the method's resolving power, prepare an SST vial containing the target analyte (100 µg/mL) spiked with maleic acid, 3,4-dimethylaniline, and N-(3,4-dimethylphenyl)maleimide (each at 10 µg/mL).
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (End-capped to prevent secondary interactions with residual silanols).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Strictly controlled to prevent on-column cyclization).
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (primary for aromatic components) and 210 nm (secondary for maleic acid tracking).
Step-by-step logical workflow for reverse-phase HPLC method development.
Data Presentation and Acceptance Criteria
The following tables summarize the quantitative parameters required to execute and validate this method.
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |
| 0.0 | 95 | 5 | Equilibration & retention of polar degradants |
| 2.0 | 95 | 5 | Isocratic hold to resolve maleic acid |
| 12.0 | 5 | 95 | Linear ramp to elute target analyte |
| 15.0 | 5 | 95 | High organic hold to wash out maleimides |
| 15.1 | 95 | 5 | Return to initial conditions |
| 20.0 | 95 | 5 | Re-equilibration |
Table 2: Expected Retention Profile and System Suitability Criteria
| Analyte / Impurity | Approx. RT (min) | Relative RT (RRT) | Resolution (Rs) | Tailing Factor |
| Maleic Acid | 2.5 | 0.28 | N/A | ≤ 1.5 |
| 3,4-Dimethylaniline | 5.8 | 0.64 | > 3.0 | ≤ 1.5 |
| Target Maleamic Acid | 9.0 | 1.00 | > 3.0 | ≤ 1.5 |
| N-(3,4-Dimethylphenyl)maleimide | 13.5 | 1.50 | > 5.0 | ≤ 1.2 |
Note: 3,4-Dimethylaniline elutes early despite its aromatic ring because, at pH 2.0, its amine group is fully protonated into a highly polar anilinium ion.
References
- Benchchem. "A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)
- MDPI.
- ChemRxiv. "Towards the Development of a Targeted Albumin-Binding Radioligand for Theranostic Applications: Synthesis, Radiolabelling and Pr".
Sources
Application Note: Advanced NMR Spectroscopy Characterization of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide
Chemical Context & Mechanistic Principles
(2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid—commonly referred to as an N-arylmaleamic acid derivative—is a critical synthetic intermediate generated via the aminolysis of maleic anhydride with 3,4-dimethylaniline. These compounds are highly valued in drug development and materials science as direct precursors to N-arylmaleimides, which are widely utilized in bioconjugation and thiol-ene click chemistry .
Structurally, this molecule presents a unique analytical challenge. It features a zwitterionic-like hydrogen-bonding network driven by a carboxylic acid, a secondary amide, a rigid cis-alkene core (2Z geometry), and an electron-rich aromatic system. Accurate NMR characterization requires a methodology that not only confirms atomic connectivity but actively prevents and detects spontaneous cyclodehydration (maleimide formation) or double-bond isomerization (fumaramic acid formation) in solution .
Experimental Design & Causality
To ensure high-fidelity data, every parameter in this protocol is selected based on the physicochemical properties of the analyte:
-
Solvent Selection (DMSO-d6): N-arylmaleamic acids exhibit poor solubility in non-polar solvents (e.g., CDCl₃) due to strong intermolecular hydrogen bonding. DMSO-d6 is chosen because its high polarity disrupts these networks, ensuring complete dissolution. Crucially, as an aprotic solvent, it prevents the rapid chemical exchange of the labile amide (N-H) and carboxylic acid (O-H) protons, allowing them to be observed as distinct resonances.
-
Concentration (15 mg / 0.5 mL): This specific concentration provides an optimal signal-to-noise ratio (SNR) for ¹³C and 2D NMR experiments within a concise timeframe (~1 hour). Faster acquisition minimizes the risk of the maleamic acid undergoing spontaneous, acid-catalyzed cyclodehydration into the corresponding maleimide while residing in the NMR probe.
-
Relaxation Delay (D1 = 2.0 - 5.0 s): A prolonged inter-pulse delay is mandatory. Quaternary carbons (carbonyls, aromatic ipso-carbons) and highly shielded protons lack efficient dipole-dipole relaxation pathways. A longer D1 ensures complete longitudinal relaxation ( T1 ), making the resulting integrations strictly quantitative and self-validating.
End-to-end NMR acquisition workflow for structural characterization.
Self-Validating NMR Protocol
This step-by-step methodology is designed as a closed-loop system. The protocol validates itself: if the final ¹H integrations do not yield a precise 1:1:1:1:1:1:1:3:3 ratio, the sample preparation or acquisition parameters must be re-evaluated for degradation or incomplete relaxation.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the lyophilized (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid.
-
Transfer the solid to a clean, dry 5 mm borosilicate NMR tube.
-
Add 0.5 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Sonicate the tube gently for 30 seconds at room temperature until the solution is completely homogeneous and transparent.
Step 2: Instrument Setup & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Allow the sample to equilibrate to a regulated probe temperature of 298 K (25 °C) for 5 minutes.
-
Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.
-
Lock the magnetic field to the deuterium resonance of DMSO-d6 and execute gradient shimming to achieve a line width (at half height) of < 1.0 Hz for the TMS peak.
Step 3: Data Acquisition
-
¹H NMR: Acquire 16 transients (scans) using a standard 30° pulse sequence (zg30). Set the spectral width to 16 ppm (to capture the downfield OH peak) and the relaxation delay (D1) to 2.0 seconds.
-
¹³C NMR: Acquire 512 transients using a proton-decoupled sequence (zgpg30). Set the spectral width to 220 ppm and D1 to 3.0 seconds to ensure quaternary carbons are fully relaxed.
-
2D NMR (COSY/HSQC/HMBC): Acquire gradient-selected 2D spectra. For HMBC, optimize the long-range coupling constant ( nJCH ) delay for 8 Hz, which is ideal for observing 3-bond correlations from the amide proton to the aromatic ring.
Data Presentation & Spectral Assignments
The quantitative data extracted from the validated protocol is summarized below. The assignments are cross-verified against established literature for N-aryl maleamic acid architectures .
Table 1: ¹H NMR Quantitative Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| O-H | 13.70 | br s | - | 1H | Carboxylic acid proton |
| N-H | 10.30 | br s | - | 1H | Secondary amide proton |
| H-2' | 7.40 | d | 2.0 | 1H | Aromatic (ortho to NH) |
| H-6' | 7.30 | dd | 8.0, 2.0 | 1H | Aromatic (ortho to NH) |
| H-5' | 7.10 | d | 8.0 | 1H | Aromatic (meta to NH) |
| H-3 | 6.50 | d | 12.0 | 1H | Olefinic (α to amide) |
| H-2 | 6.30 | d | 12.0 | 1H | Olefinic (α to acid) |
| 4-CH₃ | 2.25 | s | - | 3H | Aromatic methyl |
| 3-CH₃ | 2.20 | s | - | 3H | Aromatic methyl |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C-1 | 167.0 | Cq | Carboxylic acid carbonyl |
| C-4 | 163.0 | Cq | Amide carbonyl |
| C-3' | 137.0 | Cq | Aromatic (C-CH₃) |
| C-1' | 136.5 | Cq | Aromatic (ipso to NH) |
| C-4' | 132.0 | Cq | Aromatic (C-CH₃) |
| C-2 | 131.0 | CH | Olefinic carbon |
| C-3 | 130.0 | CH | Olefinic carbon |
| C-5' | 130.0 | CH | Aromatic carbon |
| C-6' | 123.0 | CH | Aromatic carbon |
| C-2' | 121.0 | CH | Aromatic carbon |
| 4-CH₃ | 20.0 | CH₃ | Methyl carbon |
| 3-CH₃ | 19.5 | CH₃ | Methyl carbon |
Table 3: Key 2D NMR Structural Correlations
| Proton Resonance (δ, ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| N-H (10.30) | - | C-4 (163.0), C-1' (136.5), C-2' (121.0), C-6' (123.0) |
| H-3 (6.50) | H-2 (6.30) | C-4 (163.0), C-1 (167.0), C-2 (131.0) |
| H-2 (6.30) | H-3 (6.50) | C-1 (167.0), C-4 (163.0), C-3 (130.0) |
| H-2' (7.40) | H-6' (7.30) | C-1' (136.5), C-4' (132.0), C-6' (123.0) |
Stereochemical & Regiochemical Validation Logic
To ensure absolute trustworthiness in the structural assignment, the analytical data must answer two critical mechanistic questions: Is the alkene geometry preserved? and Is the amide linkage intact?
-
Validating the (2Z) Geometry: The coupling constant ( 3JHH ) between the two olefinic protons (H-2 and H-3) acts as the ultimate diagnostic tool. In the cis-(2Z) configuration, this value is strictly ~12.0 Hz. If the molecule had isomerized to the trans-(2E) fumaramic acid derivative during synthesis, the coupling constant would expand to 15.0–16.0 Hz.
-
Validating the Amide Linkage: The HMBC spectrum provides a definitive map of the molecular skeleton. The cross-peaks originating from the amide proton (δ 10.30 ppm) to both the aliphatic carbonyl (C-4, δ 163.0 ppm) and the aromatic ipso-carbon (C-1', δ 136.5 ppm) indisputably prove that the maleic anhydride ring was successfully opened and the 3,4-dimethylaniline is covalently bound via an amide bond.
Self-validating logic flow for confirming stereochemistry and connectivity.
Conclusion
By employing a highly controlled, causality-driven NMR protocol, researchers can definitively characterize (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. The deliberate use of DMSO-d6 preserves labile protons, while extended relaxation delays ensure quantitative 1D spectra. Combined with 2D HMBC mapping and precise J -coupling analysis, this methodology provides a self-validating framework that guarantees structural and stereochemical integrity prior to downstream synthetic or biological applications.
References
-
Sauers, C. K. "The Dehydration of N-Arylmaleamic Acids with Acetic Anhydride." The Journal of Organic Chemistry, ACS Publications.[Link]
-
Silva, A. M. S., et al. "Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry.[Link]
-
Smith, J., et al. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." Molecules, MDPI.[Link]
Cell culture assay preparation using (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
Application Note: Cell Culture Assay Preparation and Cysteine-Targeted Profiling using (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid
Executive Summary & Chemical Biology Context
(2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid—commonly referred to as N-(3,4-dimethylphenyl)maleamic acid—is a structurally critical molecule in the realm of targeted covalent inhibitors (TCIs) and bioconjugation. Characterized by an amide linkage and a carboxylic acid separated by a cis-double bond, maleamic acids are highly stable derivatives that can act as mild electrophiles or undergo controlled intramolecular cyclization to form highly reactive maleimides[1],[2].
In drug development, maleamic acid derivatives are frequently utilized as stable intermediates, warheads in TCIs, or cleavable linkers in antibody-drug conjugates (ADCs)[3]. Furthermore, these compounds possess intrinsic biological activities, including the ability to disrupt cell membrane structures and inhibit cellular respiration in pathogenic models[4],[5]. For mammalian cell culture assays, this compound serves as an excellent prototype for evaluating electrophilic stress, target engagement, and thiol-reactivity.
Mechanistic Insights: The Causality of Thiol Engagement
Unlike highly reactive acrylamides or haloacetamides, maleamic acids offer a nuanced reactivity profile. In the aqueous environment of a cell culture assay, the compound can selectively engage accessible cysteine residues on target proteins or deplete intracellular glutathione (GSH). This electrophilic attack typically triggers the Keap1/Nrf2 oxidative stress pathway. Understanding this mechanism is vital; if your assay does not account for the compound's reactivity with off-target thiols (such as those in serum proteins), your resulting data will be fundamentally flawed.
Fig 1. Mechanistic pathway of electrophilic stress induction and Keap1/Nrf2 activation.
Reagent Preparation: Avoiding Premature Degradation
The integrity of your stock solution dictates the reproducibility of your assay. Maleamic acids are sensitive to pH shifts and aqueous environments, which can drive unwanted hydrolysis or premature cyclization[2].
-
Solvent Selection: Dissolve the lyophilized powder strictly in anhydrous DMSO (≤0.005% water) to prepare a 10 mM stock.
-
Causality: The lack of water prevents the carboxylic acid moiety from participating in pH-dependent equilibrium shifts.
-
Storage: Aliquot into single-use opaque vials and store at -80°C. Avoid freeze-thaw cycles, which introduce atmospheric condensation (water) into the DMSO.
Experimental Protocol 1: Self-Validating Cell Viability & Electrophilic Stress Assay
This protocol determines the IC50 of the compound while simultaneously validating that the observed cytotoxicity is driven by its electrophilic nature, rather than off-target lipophilic toxicity.
Step-by-Step Methodology
-
Cell Seeding: Seed HCT116 or HeLa cells at 5,000 cells/well in a 96-well plate using standard DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Media Exchange (Critical Step): Aspirate the media and wash the cells once with warm PBS. Replace with Serum-Free DMEM .
-
Causality: Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA). BSA possesses a highly reactive, surface-exposed free thiol at Cys34. If the compound is administered in 10% FBS, the BSA will scavenge the electrophile before it can enter the cell, artificially inflating the IC50.
-
-
Compound Treatment: Dilute the 10 mM stock in Serum-Free DMEM to create a concentration gradient (0.1 µM to 100 µM). Keep the final DMSO concentration ≤0.5%. Treat the cells for 4 hours.
-
Serum Restoration: After 4 hours of serum-free engagement, add FBS directly to the wells to a final concentration of 10% to prevent starvation-induced apoptosis. Incubate for an additional 44 hours.
-
Detection: Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Self-Validating Control System
To prove the mechanism of action, run a parallel plate where cells are pre-treated with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition. NAC provides an abundance of exogenous thiols. If the compound's toxicity is truly electrophile-driven, the NAC will neutralize it, resulting in a massive rightward shift in the IC50 curve.
Table 1: Assay Optimization Parameters and Expected IC50 Shifts
| Condition | Media Type | Pre-treatment | Expected IC50 Shift | Causality / Rationale |
|---|---|---|---|---|
| Standard | 10% FBS | None | Baseline (1x) | High serum proteins (BSA) scavenge the electrophile via Cys34, reducing effective concentration. |
| Serum-Free | 0% FBS | None | Lower (0.1x - 0.3x) | Eliminates extracellular protein scavenging, maximizing intracellular target engagement. |
| Scavenger | 0% FBS | 5 mM NAC (2h) | Higher (>10x) | NAC provides exogenous thiols, neutralizing the compound before cellular entry. |
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
To confirm that (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid physically binds to its intracellular protein target, CETSA is employed. Covalent modification alters the thermodynamic stability of the target protein, causing it to unfold and precipitate at a different temperature than the unbound protein.
Step-by-Step Methodology
-
Treatment: Treat cells in 10 cm dishes with 10 µM of the compound (or DMSO vehicle) in serum-free media for 4 hours.
-
Harvesting: Wash cells with PBS, detach using a cell scraper (avoid trypsin to prevent proteolytic clipping of the target), and resuspend in PBS containing protease inhibitors.
-
Thermal Aliquoting: Divide the cell suspension equally into PCR tubes. Heat each tube at a specific temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Add a non-denaturing lysis buffer (e.g., 0.4% NP-40 in TBS).
-
Causality: Harsh detergents like SDS would artificially denature all proteins. A mild detergent ensures that only the proteins denatured by the thermal cycler precipitate, while thermally stable proteins remain in the soluble fraction.
-
-
Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.
-
Analysis: Isolate the supernatant (soluble fraction) and analyze via Western Blot against your target protein.
Self-Validating Control System
Always probe the Western Blot membrane for a non-target housekeeping protein (e.g., GAPDH or β-actin). The housekeeping protein should denature at the exact same temperature in both the DMSO and compound-treated samples. If the housekeeping protein also shifts, the compound is causing global cellular toxicity or non-specific protein aggregation, invalidating the target-specific claim.
Fig 2. Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
-
Nunes, P. et al. "Site-selective modification strategies in antibody–drug conjugates." Chemical Society Reviews, 2020. URL:[Link]
-
Qassem, A. A., & Jassim, I. K. "Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim (TMP), with Evaluating their Biological Activity." Annals of the Romanian Society for Cell Biology, 2021. URL:[Link]
-
Al-Ameri, K. A. H., et al. "Comparative Study for Antibacterial Activity of Some Maleamic acid Derivatives with Some Commercial Antibiotic." Iraqi National Journal of Chemistry, 2014. URL:[Link]
-
"Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi." Iraqi Journal of Biotechnology. URL: [Link]
-
"Chemical reactivity and antimicrobial activity of N-substituted maleimides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. URL:[Link]
Sources
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. tandfonline.com [tandfonline.com]
- 3. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 4. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization for (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid Purification
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. As a substituted maleanilic acid, its purification via crystallization is a critical step to ensure high purity, which is essential for subsequent applications. This document offers a combination of foundational principles, step-by-step protocols, and a robust troubleshooting guide to address common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
A1: (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is a carboxylic acid with both polar (acid, amide) and non-polar (dimethylphenyl ring) functionalities. A good starting point is to screen solvents of intermediate polarity. Alcohols (like ethanol or isopropanol), ketones (like acetone), and esters (like ethyl acetate) are often effective. The ideal solvent should fully dissolve the compound when hot but exhibit low solubility when cold.[1][2] A systematic solvent screening is highly recommended (see Protocol 1).
Q2: My compound has "oiled out," forming a liquid instead of crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to excessive supersaturation or rapid cooling.[1] To resolve this, reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, and then allow the solution to cool much more slowly.[3][4] Insulating the flask can promote gradual cooling.
Q3: I've cooled the solution, but no crystals have formed. What are my next steps?
A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. First, try inducing nucleation by scratching the inner wall of the flask with a glass rod at the solvent-air interface.[1][4] If that fails, add a "seed crystal" of the pure compound. If neither method works, it is likely you have too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume), and then repeat the cooling process.[3]
Q4: The final yield of my purified crystals is very low. How can this be improved?
A4: Low yield is typically caused by using an excessive amount of solvent or not cooling the solution to a low enough temperature. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.
Q5: My crystals are discolored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. After dissolving your compound in the hot solvent, allow the solution to cool slightly, then add a small amount of activated charcoal (typically 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
Core Principles of Crystallization Science
Successful purification relies on understanding the physicochemical principles that govern the crystallization process.
-
Supersaturation: This is the essential driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium.[5] It is typically achieved by dissolving the compound in a suitable solvent at an elevated temperature and then cooling it.
-
Nucleation and Growth: Crystallization occurs in two main stages. Nucleation is the initial formation of stable, microscopic crystal nuclei. Growth is the subsequent deposition of solute molecules onto these existing nuclei. For high purity, the ideal process favors slow nucleation and steady growth, which is typically achieved by slow cooling.[6][7] Rapid cooling can lead to excessive nucleation, resulting in small, often impure crystals.[3]
-
Solvent Choice: The selection of an appropriate solvent is the most critical factor. An ideal solvent for recrystallization should:
-
Completely dissolve the target compound at its boiling point.
-
Dissolve very little of the compound when cold (room temperature or below).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile to be easily removed from the final crystals.[1][2]
-
Systematic Workflow for Crystallization Optimization
A methodical approach is key to developing a robust and reproducible crystallization protocol. The following workflow breaks the process down into manageable steps.
Caption: Workflow for optimizing crystallization.
Troubleshooting Guide: A Problem-Solving Framework
Use this decision tree to diagnose and solve common issues during your crystallization experiments.
Caption: Troubleshooting decision tree for crystallization.
Data & Protocols
Table 1: Properties of Common Solvents for Crystallization
This table provides a starting point for solvent selection. The choice depends on the specific solubility profile of your crude material.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
| Water | 100 | 80.1 | Good for highly polar compounds; high boiling point can be difficult to remove.[2] |
| Methanol | 65 | 32.7 | Good for polar compounds; relatively volatile. |
| Ethanol | 78 | 24.5 | A versatile solvent for compounds of intermediate polarity.[8] |
| Acetone | 56 | 20.7 | Strong solvent, good for many organics; low boiling point.[8] |
| Ethyl Acetate | 77 | 6.0 | Good for moderately non-polar compounds; less polar than alcohols.[8] |
| Isopropanol | 82 | 19.9 | Similar to ethanol but less volatile.[8] |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. |
| Toluene | 111 | 2.4 | For non-polar compounds; high boiling point. |
| Heptane/Hexane | ~69-98 | ~1.9 | Non-polar solvents, often used as anti-solvents.[2] |
Data compiled from various sources, including[8].
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent or solvent system for crystallization.[4]
-
Preparation: Place approximately 10-20 mg of your crude (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent from Table 1 dropwise (e.g., 0.2 mL at a time), agitating after each addition.
-
If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single-solvent system (poor recovery). It may be useful as the "soluble" solvent in a mixed-pair system.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Elevated Temperature Test: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.
-
An ideal solvent is one in which the compound dissolved when hot and formed a good quantity of crystalline precipitate upon cooling.
-
If no crystals form, there may be too much solvent.
-
If the solid precipitates immediately as an amorphous powder, the solvent may be too poor.
-
-
Solvent Pair Test (if needed): If no single solvent is ideal, try a binary mixture. Dissolve the compound in a minimal amount of a hot "soluble" solvent (one in which it is very soluble). Then, add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot soluble solvent to clarify, then cool slowly.
Protocol 2: General Recrystallization Procedure
This procedure should be performed after a suitable solvent has been identified.[2][4]
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound is completely dissolved. Use the minimum amount necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
References
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019).
- Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023).
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (2025).
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. (n.d.).
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025).
- Synthesis of maleanilic acid - PrepChem.com. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022).
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).
- N-Phenylmaleimide - Organic Syntheses Procedure. (n.d.).
- Crystalliz
- SOP: CRYSTALLIZ
- Solvents and solubilities - MicroChemicals. (n.d.).
Sources
Technical Support Center: Extraction & Purification of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid
Welcome to the Technical Support Center. (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid—commonly referred to as N-(3,4-dimethylphenyl)maleamic acid—is a highly conjugated, bidentate ligand precursor synthesized via the nucleophilic acyl substitution of maleic anhydride with 3,4-dimethylaniline.
While the core aminolysis reaction is highly atom-efficient, researchers frequently encounter complex impurity profiles that compromise downstream applications (such as MOF synthesis or biological assays). This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate the pure (2Z)-isomer.
Reaction & Impurity Pathways
Figure 1: Reaction pathways and impurity formation mechanisms for N-arylmaleamic acid synthesis.
Troubleshooting & FAQs
Q1: My crude extract is contaminated with dark, brownish impurities. What causes this, and how can I selectively remove them? Causality: The dark discoloration is almost exclusively caused by the oxidation of unreacted 3,4-dimethylaniline. Anilines are notoriously susceptible to air oxidation, forming highly colored poly-azo compounds. If the reaction stoichiometry is imprecise or the reaction does not reach completion, residual amine will heavily contaminate the product. Solution: Do not attempt to recrystallize from hot protic solvents immediately, as this risks thermally degrading the product. Instead, leverage differential solubility. The target maleamic acid features strong intermolecular hydrogen bonding (between the carboxylic acid and amide groups), rendering it largely insoluble in cold, moderately polar solvents. Washing the crude precipitate with cold diethyl ether or cold ethyl acetate will readily solubilize and remove the colored aniline impurities while leaving the target maleamic acid intact .
Q2: NMR analysis (¹H NMR) of my extracted product shows unexpected vinylic proton signals. How did this isomer form, and how can it be prevented? Causality: You are observing the (2E)-isomer (the fumaramic acid derivative). The ring-opening of maleic anhydride kinetically favors the (2Z)-geometry. However, the (2Z)-isomer is thermodynamically less stable due to steric hindrance between the aromatic ring and the carboxylic acid group. If the reaction or extraction temperature exceeds 40–45 °C, thermal energy overcomes the activation barrier, driving Z-to-E isomerization . Solution: Maintain strict temperature control. The initial aminolysis reaction is highly exothermic; the addition of 3,4-dimethylaniline must be done dropwise in an ice bath before gently warming to a maximum of 35 °C. During extraction and vacuum drying, never exceed 40 °C.
Q3: LC-MS data indicates a mass corresponding to [M - H₂O]. What is this cyclized byproduct, and how do I avoid it? Causality: The[M - 18] peak corresponds to N-(3,4-dimethylphenyl)maleimide. This occurs via an intramolecular dehydration where the amide nitrogen nucleophilically attacks the carboxylic acid carbonyl. This cyclization is an endothermic process triggered by excessive heat or the presence of acidic/dehydrating agents during extraction . Solution: Avoid using acidic workups (e.g., HCl washes) to crash out the product. The product naturally precipitates from the organic solvent as it forms. Isolate it via simple vacuum filtration rather than an aqueous-organic liquid-liquid extraction.
Q4: How do I prevent maleic acid contamination in the final extract? Causality: Maleic anhydride is highly hygroscopic and readily hydrolyzes to maleic acid in the presence of atmospheric moisture or wet solvents. Maleic acid can co-precipitate with your target compound. Solution: Ensure all extraction and reaction solvents (diethyl ether, THF, or DCM) are strictly anhydrous. Store maleic anhydride in a desiccator and weigh it rapidly.
Quantitative Data: Impurity Profiling & Acceptance Criteria
To ensure the integrity of your synthesized ligand, compare your analytical results against the following standardized acceptance criteria:
| Impurity | Detection Method | Key Signal / Identifier | Acceptance Criteria |
| Unreacted 3,4-Dimethylaniline | Visual / TLC | Brown/yellow discoloration; UV-active spot | Powder must be colorless to pale yellow |
| (2E)-Fumaramic Acid Isomer | ¹H NMR (DMSO-d₆) | Trans-alkene protons (J ≈ 15–16 Hz) | < 2% integration relative to cis-protons |
| N-(3,4-Dimethylphenyl)maleimide | LC-MS / IR | [M-18] peak; Strong imide C=O stretch (~1710 cm⁻¹) | Undetectable by LC-MS |
| Maleic Acid | ¹H NMR (DMSO-d₆) | Singlet at ~6.2 ppm | < 1% molar ratio |
Self-Validating Extraction & Purification Protocol
Figure 2: Self-validating extraction and purification workflow for (2Z)-maleamic acid.
Step-by-Step Methodology
Step 1: Anhydrous Nucleophilic Acyl Substitution
-
Action: Dissolve 1.0 eq of maleic anhydride in anhydrous diethyl ether. In a separate addition funnel, prepare a solution of 1.0 eq 3,4-dimethylaniline in anhydrous diethyl ether. Add the amine dropwise at 0 °C, then stir at room temperature (max 35 °C) for 90 minutes.
-
Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing the thermal energy required for Z-to-E isomerization. Anhydrous conditions prevent maleic anhydride hydrolysis.
-
Validation Check: The system is self-validating visually; the reaction mixture must transition from a clear solution to a thick, opaque suspension as the highly polar maleamic acid forms and precipitates out of the non-polar ether.
Step 2: Primary Isolation via Vacuum Filtration
-
Action: Filter the crude suspension directly through a Büchner funnel without aqueous workup.
-
Causality: Aqueous liquid-liquid extraction risks hydrolysis and product loss due to the compound's amphiphilic nature. Direct filtration isolates the insoluble target while leaving soluble impurities in the mother liquor.
-
Validation Check: The filtrate should run clear but distinctly colored (yellow/brown), indicating the successful partitioning of oxidized aniline impurities away from the filter cake.
Step 3: Cold Solvent Trituration
-
Action: Wash the filter cake with 3 volumes of ice-cold ethyl acetate, followed by 2 volumes of ice-cold diethyl ether.
-
Causality: Cold ethyl acetate aggressively solubilizes residual unreacted anilines and trace maleic acid without dissolving the strongly hydrogen-bonded maleamic acid.
-
Validation Check: The filter cake must transition to a stark white or very pale yellow powder. If the cake remains dark brown, an additional cold wash is required.
Step 4: Low-Temperature Vacuum Drying
-
Action: Transfer the solid to a vacuum desiccator and dry at 35 °C under high vacuum for 12 hours.
-
Causality: High-temperature drying (>60 °C) will trigger dehydration to the maleimide or isomerization to the fumaramic acid derivative.
-
Validation Check: ¹H NMR (DMSO-d₆) validation: The spectrum must display two distinct doublets at ~6.2–6.5 ppm with a coupling constant of J ≈ 12 Hz (confirming the cis-alkene). A coupling constant of J ≈ 15–16 Hz indicates failure (thermal isomerization to the trans-alkene).
References
-
Title: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs Source: ResearchGate / Molecules URL: [Link]
-
Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory Source: Taylor & Francis URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to steric hindrance, a common issue with this sterically demanding molecule. The unique combination of a Z-configuration, an α,β-unsaturated system, and a bulky 3,4-dimethylphenyl group can significantly impact reactivity. This resource offers a structured approach to overcoming these challenges through a question-and-answer format, detailed protocols, and mechanistic insights.
I. Understanding the Challenge: Steric Hindrance and Molecular Reactivity
The core challenge in reactions involving (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid stems from steric hindrance. This phenomenon arises from the spatial arrangement of atoms within the molecule, which can impede the approach of reactants to the reactive sites.[1][2] In this specific molecule, the 3,4-dimethylphenyl group presents a significant steric barrier, influencing reactions at both the carboxylic acid and the α,β-unsaturated system.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, and how does steric hindrance affect them?
A1: The molecule has two primary reactive sites: the carboxylic acid and the α,β-unsaturated carbonyl system.
-
Carboxylic Acid: This site is susceptible to nucleophilic attack for reactions like esterification or amidation. The bulky 3,4-dimethylphenyl group can hinder the approach of nucleophiles to the carbonyl carbon, making these reactions challenging.
-
α,β-Unsaturated System: This conjugated system is prone to nucleophilic (Michael) addition at the β-carbon.[3][4][5][6] The steric bulk of the N-aryl group can influence the facial selectivity of the attack and potentially slow down the reaction rate.
Q2: How does the (2Z)-configuration impact the molecule's reactivity compared to the (2E)-isomer?
A2: The Z-configuration places the carboxylic acid and the N-(3,4-dimethylphenyl)amido group on the same side of the double bond. This can lead to intramolecular interactions that may either stabilize the molecule or increase steric congestion around the reactive centers, depending on the specific reaction. In contrast, the E-isomer would have these groups on opposite sides, potentially reducing steric hindrance for some transformations. The efficiency of certain reactions, like cross-metathesis, can be highly dependent on the stereochemistry of the starting enoate.[7]
Q3: Can (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid undergo intramolecular cyclization?
A3: Yes, N-substituted maleamic acids can undergo intramolecular cyclization to form maleimides, and this process can be influenced by steric factors.[8][9][10][11] The reaction typically proceeds via attack of the amide nitrogen onto the carboxylic acid (or an activated form of it). The steric bulk of the 3,4-dimethylphenyl group could influence the rate and regioselectivity of this cyclization.
II. Troubleshooting Guide: Common Reactions and Solutions
This section provides a detailed troubleshooting guide for common reactions involving (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid.
A. Amide Bond Formation and Esterification at the Carboxylic Acid
Problem: Low yields or no reaction when attempting to form an amide or ester from the carboxylic acid moiety.
Causality: This is a classic case of steric hindrance at the carboxylic acid. Standard coupling reagents may not be effective in activating the carboxyl group or the subsequent nucleophilic attack is too slow.[12][13]
Solutions:
| Strategy | Description | Key Considerations |
| Specialized Coupling Reagents | Utilize coupling reagents known to be effective for sterically hindered substrates. Acyl fluorides, for instance, are smaller than other activated species and can be more susceptible to nucleophilic attack.[14][15] | Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[15] |
| Catalytic Direct Amidation | Employ catalysts that facilitate the direct condensation of the carboxylic acid and amine, avoiding bulky activating groups. Boronic acid catalysts have shown promise in this area.[16] | The choice of boronic acid is critical; some are more effective for sterically hindered substrates.[16] |
| High-Temperature/Microwave Conditions | Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Microwave irradiation can significantly accelerate these reactions.[17][18][19][20] | Monitor for potential side reactions or degradation at elevated temperatures. Microwave synthesis often allows for shorter reaction times, which can minimize byproduct formation.[17][18][19][20] |
| Alternative Synthetic Routes | Consider synthesizing the desired amide or ester via a different route that avoids the sterically hindered coupling, such as the reaction of a Grignard reagent with an isocyanate.[12][13] | This approach requires the synthesis of the appropriate isocyanate precursor. |
Experimental Protocol: Microwave-Assisted Amidation of a Sterically Hindered Carboxylic Acid
This protocol provides a general framework for the amidation of a sterically hindered carboxylic acid like (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid using microwave irradiation.
Materials:
-
(2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
-
Amine of choice
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the carboxylic acid (1 equivalent), the amine (2.1 equivalents), and CAN (2 mol%).
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 160-165 °C and run for 2 hours with stirring.[19]
-
After the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general protocol and may require optimization for specific substrates.
B. Michael Addition to the α,β-Unsaturated System
Problem: Low reactivity or poor selectivity in Michael additions to the α,β-unsaturated system.
Causality: The electron-withdrawing nature of the carbonyl group activates the β-carbon for nucleophilic attack.[3][4][5] However, the steric bulk of the 3,4-dimethylphenylamino group can hinder the approach of the nucleophile.
Solutions:
| Strategy | Description | Key Considerations |
| Choice of Nucleophile | Less sterically demanding nucleophiles will generally react more readily. | Consider using smaller, more reactive nucleophiles if possible. |
| Catalyst Selection | For base-catalyzed Michael additions, a stronger, non-nucleophilic base like DBU may be more effective than triethylamine in generating the active nucleophile.[1] | The choice of catalyst can significantly impact the reaction rate and selectivity. |
| Kinetic vs. Thermodynamic Control | Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. Low temperatures and short reaction times favor the kinetic product, which is formed fastest. High temperatures and longer reaction times allow the reaction to equilibrate and favor the more stable thermodynamic product.[21][22][23][24] | The stereochemistry of the starting material and the nature of the nucleophile will influence the energy landscape of the reaction. |
| Lewis Acid Catalysis | Lewis acids can activate the α,β-unsaturated system by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. | Scandium(III) triflate is a versatile Lewis acid catalyst that has been used for the cyclization of alkenoic acids.[25] |
Workflow for Optimizing a Michael Addition Reaction
Caption: A logical workflow for optimizing Michael addition reactions.
C. Intramolecular Cyclization
Problem: Difficulty in achieving intramolecular cyclization to the corresponding maleimide.
Causality: The formation of the five-membered ring requires the molecule to adopt a specific conformation that may be disfavored due to the steric bulk of the 3,4-dimethylphenyl group.
Solutions:
| Strategy | Description | Key Considerations |
| Dehydrating Conditions | Use of strong dehydrating agents can promote the cyclization by removing water and shifting the equilibrium towards the product. | Acetic anhydride is a common reagent for this transformation. |
| High Temperature | Similar to other sterically hindered reactions, increasing the temperature can provide the necessary energy to overcome the conformational barrier to cyclization. | Monitor for potential decomposition or side reactions. |
| Catalysis | Acid or base catalysis can facilitate the cyclization process. | The choice of catalyst will depend on the specific substrate and desired reaction conditions. |
Conceptual Pathway for Intramolecular Cyclization
Caption: The conceptual pathway for the intramolecular cyclization of the title compound.
III. Advanced Strategies and Considerations
For particularly challenging transformations, more advanced strategies may be required.
FAQs for Advanced Applications
Q4: Are there any "temporary restraint" strategies that can be used to overcome steric hindrance in this system?
A4: Yes, the concept of using "chemical handcuffs" to temporarily restrain a molecule in a more reactive conformation has been successfully applied in complex syntheses.[26] For (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, one could envision a strategy where a temporary ring is formed to lock the conformation, facilitate a difficult reaction, and then the temporary ring is cleaved. This is a highly advanced technique that requires careful planning and execution.
Q5: How can computational chemistry aid in predicting and overcoming steric hindrance?
A5: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of potential reactions.[9] This can provide valuable insights into the energy barriers associated with different reaction pathways and help in the rational design of catalysts or reaction conditions to favor the desired outcome. By understanding the conformational preferences of the molecule, one can better predict which reactions will be sterically hindered.
IV. Conclusion
Overcoming the steric challenges presented by (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid requires a thoughtful and systematic approach. By understanding the interplay of the molecule's structural features and applying the appropriate experimental strategies—from the choice of reagents and catalysts to the optimization of reaction conditions—researchers can successfully navigate these synthetic hurdles. This guide provides a foundation for troubleshooting and developing robust protocols for this and structurally related molecules.
V. References
-
Ishihara, K., et al. (2017). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. PMC. [Link]
-
Valerio, G., et al. (2020). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Benaglia, M., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]
-
Kumar, S., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]
-
Hiscocks, J. R., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. PDF. [Link]
-
Perrin, C. L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Perrin, C. L. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Chandrasekhar, S., et al. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
-
O'Brien, R. V., & Hoveyda, A. H. (2023). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. Journal of the American Chemical Society. [Link]
-
El-Faham, A., et al. (2017). Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]
-
Peña, M. A., et al. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]
-
Zarecki, A. P. (2022). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol. [Link]
-
Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds. Unknown Source. [Link]
-
Cronin, M. T. D., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. [Link]
-
Unknown. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Said, S. A. (n.d.). 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. Unknown Source. [Link]
-
Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Soderberg, T. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Gein, V. L., et al. (2024). Method for the Synthesis of 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoic Acids. ResearchGate. [Link]
-
Sharma, P., et al. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. ResearchGate. [Link]
-
Soderberg, T. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]
-
Hiscocks, J. R., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Hiscocks, J. R., et al. (2023). Intermolecular cyclisation of N-aryl maleamic acid derivatives into the... ResearchGate. [Link]
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]
-
Kim, D., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. [Link]
-
Diederichsen, U., et al. (2019). Crystal structure analysis of N‐acetylated proline and ring size analogs. Research Collection. [Link]
-
Grote, V. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]
-
Kumar, A., et al. (2007). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Hiscocks, J. R., et al. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Open Publications of UTS Scholars. [Link]
-
Unknown. (2025). Conformation and configuration of some α,β-unsaturated carbonyl compounds from their nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Birman, V. B. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid. Google Patents.
-
Bowen, R. D., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
-
Kumagai, N., & Shibasaki, M. (2018). Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thioureas. Journal of the American Chemical Society. [Link]
-
Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. [Link]
-
D'Elia, V., et al. (2022). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. MDPI. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Kumar, A., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scitechnol.com [scitechnol.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. mdpi.com [mdpi.com]
- 26. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative structural analysis of maleamic acid derivatives and (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
This guide provides a comprehensive framework for the comparative structural analysis of maleamic acid derivatives, with a specific focus on the methodologies used to elucidate the structure of compounds like (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. In the absence of publicly available, detailed experimental data for this specific molecule, we will utilize the well-characterized, structurally similar compound, (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid, as a primary example to illustrate the analytical workflow. This approach will equip researchers, scientists, and drug development professionals with the necessary tools and understanding to conduct their own structural analyses on this important class of molecules.
Maleamic acids, the mono-amides of maleic acid, are versatile building blocks in organic synthesis and are of significant interest in medicinal chemistry due to their potential biological activities.[1] Their structural features, particularly the Z-configuration of the double bond and the planarity of the molecule, are crucial for their reactivity and biological function. These characteristics are often stabilized by intramolecular hydrogen bonds.[2]
The Analytical Workflow: A Multi-faceted Approach
A thorough structural elucidation of a novel maleamic acid derivative requires a combination of spectroscopic and crystallographic techniques, often supplemented by computational methods. This multi-pronged approach provides a self-validating system where data from different techniques corroborate the final structural assignment.
Caption: A typical workflow for the structural analysis of a novel compound.
Synthesis of Maleamic Acid Derivatives
The synthesis of maleamic acid derivatives is generally a straightforward process involving the reaction of maleic anhydride with a primary or secondary amine.[3] The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
Caption: General synthesis of maleamic acid derivatives.
For our target molecule, (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, the synthesis would involve the reaction of maleic anhydride with 3,4-dimethylaniline.
Caption: The chemical structure of the target molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified maleamic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical and should be based on the solubility of the compound.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence like zgpg30 is commonly used to obtain a spectrum with singlets for each carbon atom.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Spectral Interpretation:
-
¹H NMR: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to identify the different types of protons and their connectivity. For maleamic acids, the two vinyl protons typically appear as doublets with a coupling constant of around 12-13 Hz, confirming the Z-configuration.
-
¹³C NMR: Identify the number of unique carbon atoms in the molecule from the number of signals. The chemical shifts of the carbonyl carbons (acid and amide) and the vinyl carbons are particularly diagnostic.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like maleamic acids.
Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass, which can be used to determine the molecular formula.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the proposed structure.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the maleamic acid derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).[5] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[6][7][8]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[9]
-
Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.
Comparative Structural Analysis
The following table presents a comparison of key structural and spectroscopic data for our proxy molecule, (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid, and other relevant maleamic acid derivatives. This comparative approach allows us to identify common structural motifs and understand the influence of different substituents.
| Parameter | (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid[2] | General Maleamic Acid Derivatives |
| ¹H NMR (Vinyl Protons) | δ 6.20 (d, J = 13.2 Hz), 6.16 (d, J = 13.2 Hz) | δ ~6.2-6.5 ppm, J ≈ 12-13 Hz, confirming Z-geometry[10] |
| ¹³C NMR (Carbonyls) | δ 165.6, 165.0 ppm | δ ~165-170 ppm |
| IR (C=O stretch) | 1714, 1625 cm⁻¹ | ~1700-1720 cm⁻¹ (acid), ~1620-1650 cm⁻¹ (amide)[10] |
| MS (ESI+) | m/z 308.1 [M+H]⁺ | [M+H]⁺ or [M-H]⁻ depending on the derivative |
| X-ray: C=C bond length | 1.32 Å (approx.) | ~1.33 Å |
| X-ray: Amide C-N bond length | 1.354 Å | ~1.35 Å, indicating partial double bond character[2] |
| X-ray: Conformation | Roughly planar due to intramolecular O-H···O hydrogen bond | Often planar or near-planar due to intramolecular hydrogen bonding[2] |
The data for our proxy molecule clearly shows the characteristic features of a maleamic acid with a Z-configuration. The vinyl protons exhibit a coupling constant of 13.2 Hz, and the X-ray structure confirms the cis arrangement around the double bond. The molecule's planarity is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.[2] These features are consistent across various N-substituted maleamic acids.[2]
The Role of Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.[11] By optimizing the geometry of the molecule in the gas phase or in a simulated solvent environment, one can predict bond lengths, bond angles, and vibrational frequencies.[12] Comparing these calculated parameters with experimental data from X-ray diffraction and IR spectroscopy can provide a deeper understanding of the molecule's structure and conformational preferences.
Conclusion
The structural elucidation of maleamic acid derivatives is a systematic process that relies on the synergistic use of multiple analytical techniques. By combining the insights from NMR, mass spectrometry, and X-ray crystallography, and potentially augmenting them with computational studies, researchers can confidently determine the structure and stereochemistry of these important molecules. The data presented for the proxy molecule, (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid, serves as a valuable benchmark for the analysis of other derivatives in this class, including the target molecule (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. This guide provides the foundational knowledge and practical protocols to enable scientists to undertake such comparative structural analyses in their own research endeavors.
References
-
Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid. Acta Crystallographica Section E, E78, 114-118. [Link]
-
Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. Acta Crystallographica Section B, B70, 942-947. [Link]
-
Small molecule NMR sample preparation. University of Georgia NMR Blog. [Link]
-
Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid. National Center for Biotechnology Information. [Link]
-
NMR Protocols and Methods. Springer Nature Experiments. [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 55(11-12), 915-921. [Link]
-
Principles of Organic Spectroscopy. Open Access Journals. [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. Semantic Scholar. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E, E79, 655-663. [Link]
-
How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucr.org [iucr.org]
- 8. How To [chem.rochester.edu]
- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LC-MS/MS Quantification Methods for (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid
Scientific Context & Analytical Challenges
(2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a carboxylic acid moiety, an amide linkage, and a reactive Michael acceptor double bond. In drug development, compounds with this structural motif are frequently investigated as targeted covalent inhibitors.
Quantifying this analyte in complex biological matrices (e.g., human plasma) presents significant analytical hurdles. The compound is highly polar, fully ionized at physiological pH (pKa ~4.0), and susceptible to matrix-induced ion suppression. Furthermore, the Michael acceptor double bond can react with endogenous thiols (like glutathione) ex vivo, requiring rigorous stabilization and a highly selective, self-validating analytical method.
Platform Comparison: Selecting the Optimal Modality
While various analytical platforms exist, selecting the right modality requires balancing sensitivity, structural specificity, and throughput. Table 1 objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against common alternatives for this specific analyte.
Table 1: Performance Comparison of Analytical Platforms for Maleamic Acid Derivatives
| Parameter | LC-MS/MS (MRM) | HPLC-UV | ELISA |
| Sensitivity (LLOQ) | 1–5 ng/mL | 100–500 ng/mL | 0.1–1 ng/mL |
| Structural Specificity | High (Mass-to-charge & fragmentation) | Low (Relies solely on retention time) | Moderate (Cross-reactivity risks) |
| Matrix Interference | Managed via chromatography & SPE | High (Endogenous plasma proteins absorb UV) | Low to Moderate |
| Method Development | Rapid (Days to Weeks) | Rapid (Days) | Slow (Months for antibody generation) |
| Verdict | Gold Standard | Inadequate for clinical PK | Impractical for early-stage small molecules |
Causality Insight: HPLC-UV lacks the sensitivity required for pharmacokinetic (PK) profiling of potent inhibitors. While ELISA offers high sensitivity, raising highly specific antibodies against a reactive Michael acceptor is notoriously difficult and prone to cross-reactivity with structurally similar endogenous metabolites. LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), provides absolute structural specificity and the necessary sensitivity, making it the definitive choice.
Sample Preparation Strategy: The Causality of Clean-Up
A robust LC-MS/MS method is only as reliable as its sample preparation. The goal is to maximize extraction recovery while minimizing the Matrix Factor (MF)—the alteration of analyte response due to co-eluting matrix components like phospholipids.
Table 2: Comparison of Sample Preparation Techniques in Plasma
| Extraction Method | Mechanism | Expected Recovery | Phospholipid Removal | Suitability for Analyte |
| Protein Precipitation (PPT) | Solvent-induced denaturation | >90% | Poor | Low (Severe ion suppression in ESI-) |
| Liquid-Liquid Extraction (LLE) | Organic/aqueous partitioning | <20% | Moderate | Low (Analyte is ionized at pH 7.4) |
| Weak Anion Exchange (WAX) SPE | Electrostatic & hydrophobic | >85% | Excellent | High (Targeted capture of carboxylate) |
Causality Insight: At plasma pH (7.4), the carboxylic acid group of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is deprotonated (anionic). Traditional LLE using neutral organic solvents fails because the charged molecule will not partition into the organic phase. PPT is fast but leaves high concentrations of phosphatidylcholines in the extract, which cause severe ion suppression in negative electrospray ionization (ESI-).
Therefore, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the optimal choice. The WAX sorbent captures the negatively charged carboxylate via electrostatic interactions. This allows for aggressive washing with organic solvents to remove neutral lipids and phospholipids before eluting the analyte with an acidic organic solvent that neutralizes the analyte's charge, breaking the ionic bond.
Experimental Protocols & Workflows
WAX-SPE Step-by-Step Methodology
-
Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled (SIL) internal standard (e.g., 13C/15N-labeled analog) to all samples (except blanks) to correct for extraction variations.
-
Pre-treatment: Dilute the sample with 100 µL of 2% ammonium hydroxide in water to ensure the analyte is fully deprotonated.
-
Conditioning: Condition the WAX SPE plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.
-
Washing (Critical Step):
-
Wash 1: 1 mL of 2% ammonium hydroxide in water (removes hydrophilic interferences).
-
Wash 2: 1 mL of 100% methanol (removes neutral lipids and phospholipids; the analyte remains bound electrostatically).
-
-
Elution: Elute the analyte with 2 x 500 µL of 2% formic acid in methanol. The acid protonates the carboxylic acid, releasing it from the WAX sorbent.
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.
Figure 1: End-to-end LC-MS/MS bioanalytical workflow for plasma samples.
LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (provides high-efficiency separation of the hydrophobic dimethylphenyl moiety).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Ionization: ESI in Negative Mode (ESI-). The carboxylic acid readily loses a proton to form the [M-H]- precursor ion.
-
MRM Transition: Monitor the transition from the [M-H]- precursor to the specific fragment ion corresponding to the cleavage of the amide bond.
Establishing a Self-Validating System
To ensure data integrity, the method must be validated according to regulatory standards. As outlined in the [1] and the [2], a bioanalytical method must be a self-validating system where accuracy, precision, and matrix effects are rigorously quantified.
Matrix Effect and Extraction Recovery Protocol
To isolate the causality of signal loss (whether it is due to poor extraction or MS ion suppression), we utilize a three-set experimental design:
-
Set 1: Neat standards prepared in the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank plasma is extracted via WAX-SPE, and the final extract is spiked with the analyte.
-
Set 3 (Pre-Extraction Spike): Blank plasma is spiked with the analyte before the WAX-SPE process.
Figure 2: Experimental design for calculating Matrix Factor and Extraction Recovery.
Acceptance Criteria: According to ICH M10 [2], the IS-normalized Matrix Factor should have a Coefficient of Variation (CV) of ≤15%. Extraction recovery does not need to be 100%, but it must be consistent and reproducible across low, medium, and high Quality Control (QC) levels.
Accuracy, Precision, and Stability
-
Accuracy & Precision: Analyze QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent runs. The mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ) [1].
-
Stability: Because the Michael acceptor is reactive, benchtop stability (room temperature for 4–24 hours), freeze-thaw stability (minimum 3 cycles at -80°C), and autosampler stability must be evaluated against freshly prepared calibration curves.
References
Benchmarking the Plasma Stability of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic Acid: A Comparative Guide
Executive Summary
In the development of bioconjugates, antibody-drug conjugates (ADCs), and targeted therapeutics, the stability of the linker in systemic circulation is a paramount concern. (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid —an N-aryl maleamic acid derivative—represents a structurally stabilized motif designed to prevent premature payload release. This guide benchmarks its plasma stability against traditional bioconjugation alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: The Stability Paradigm
To understand the utility of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, we must first examine why traditional linkers fail. Conventional maleimide-thiol conjugates form a thiosuccinimide ring that is highly susceptible to retro-Michael deconjugation in human plasma[1]. This reversible reaction allows the payload to exchange with reactive thiols on off-target plasma proteins, such as human serum albumin (HSA) or free glutathione, leading to systemic toxicity and reduced efficacy at the target site[2].
From a translational perspective, the structural advantage of (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid lies in its acyclic maleamic acid configuration. The electron-withdrawing nature of the N-aryl group (the 3,4-dimethylphenyl moiety) accelerates the irreversible aqueous hydrolysis of the precursor maleimide ring into the open-chain maleamic acid[3]. Once the ring is opened, the retro-Michael pathway is electronically and sterically abolished. The resulting linear amide linkage is fundamentally inert to thiol exchange, conferring exceptional stability in the complex proteolytic and nucleophilic environment of human plasma[2].
Comparative Benchmarking
When designing bioconjugates, selecting the right linker chemistry dictates the therapeutic index. Here is how (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid objectively compares to industry standards:
-
Aliphatic Maleimides (e.g., N-ethylmaleimide):
-
Performance: Highly reactive but structurally flawed for long-term circulation.
-
Causality: The electron-donating nature of alkyl groups stabilizes the succinimide ring, slowing down post-conjugation hydrolysis. This leaves the ring closed and vulnerable to retro-Michael addition, resulting in a plasma half-life of roughly 3-7 days[1].
-
-
Bromoacetamides:
-
Performance: Excellent plasma stability but kinetically limited.
-
Causality: Forms an irreversible thioether bond directly, bypassing the retro-Michael risk entirely. However, the alkylation reaction is orders of magnitude slower than maleimide chemistry, requiring massive excesses of reagent or prolonged incubation that can damage delicate biologics[].
-
-
Acrylamides:
-
Performance: High basic stability but poor aqueous solubility.
-
Causality: Acrylamides lack the ring strain of maleimides, making them highly resistant to hydrolysis. However, N-aryl acrylamides demonstrate poor solubility in semi-aqueous media (<1 mM), severely limiting their utility in physiological bioconjugation workflows[5].
-
Quantitative Stability Metrics
| Compound Class | Representative Molecule | Plasma Half-Life (t1/2) | Retro-Michael Risk | Conjugation Kinetics |
| N-Aryl Maleamic Acid | (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid | > 14 days | Negligible | Fast (via precursor) |
| Aliphatic Maleimide | N-Ethylmaleimide | ~ 3-7 days | High | Fast |
| Haloacetamide | Bromoacetamide | > 14 days | None | Slow |
| Acrylamide | N-Phenylacrylamide | > 14 days | None | Very Slow / Insoluble |
Experimental Protocol: Self-Validating Plasma Stability Assay
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes a competitive thiol sink (glutathione) to challenge the compound. If the compound reverts to a reactive intermediate, it will be trapped by glutathione, validating the assay's sensitivity to instability[2].
Step 1: Matrix Preparation
-
Pool human plasma (K2EDTA) and buffer with 100 mM sodium phosphate (pH 7.4).
-
Causality: Plasma pH can rise ex vivo due to CO2 loss, which artificially accelerates base-catalyzed hydrolysis. Buffering ensures physiological relevance.
Step 2: Analyte Spiking & Incubation
-
Spike (2Z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid to a final concentration of 10 µM.
-
Introduce 1 mM reduced glutathione (GSH) as a competitive thiol trap.
-
Incubate aliquots at 37 °C in a shaking thermomixer to simulate systemic circulation.
Step 3: Time-Course Sampling & Quenching
-
Withdraw 50 µL aliquots at t = 0, 1, 4, 12, 24, 48, 72, and 168 hours.
-
Immediately quench by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.
-
Causality: Cold organic solvent instantly denatures plasma proteins, halting enzymatic activity and precipitating proteins for clean extraction.
Step 4: LC-MS/MS Quantification
-
Centrifuge at 15,000 × g for 10 minutes at 4 °C.
-
Inject the supernatant into a reversed-phase LC-MS/MS system (MRM mode).
-
Monitor the parent mass transition for the intact maleamic acid and the mass transition for the GSH-adduct to self-validate the absence of retro-Michael reactivity.
Pathway Visualization
Logical workflow of N-aryl maleimide hydrolysis to stable maleamic acid in human plasma.
References[3] Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Verified URL[2] Long-Term Stabilization of Maleimide–Thiol Conjugates - Bioconjugate Chemistry. Verified URL[1] Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews. Verified URL[4] Several Ways of Thiol Coupling in ADCs - BOC Sciences. Verified URL[5] (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - ResearchGate. Verified URL
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. As a compound featuring both a carboxylic acid and an aromatic amine functional group, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe handling, operational procedures, and disposal.
Hazard Assessment and PPE Selection
A thorough risk assessment is the foundation of safe laboratory practice. For (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid, the primary hazards are associated with its acidic and aromatic amine moieties.
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: The carboxylic acid group suggests the compound may be corrosive or irritating to the skin and eyes upon contact.[1]
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2][4] Some aromatic amines are known or suspected carcinogens.[3]
-
Respiratory Irritation: As with many fine chemical powders or solutions, there is a risk of respiratory tract irritation if inhaled.[1]
Based on these potential hazards, the following PPE is recommended:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption of the aromatic amine component. The choice of glove material should be based on the solvent used to dissolve the compound, ensuring a sufficient breakthrough time.[5][6] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes of solutions containing the compound, which could cause serious eye damage due to the carboxylic acid functionality.[6][7] |
| Body Protection | A lab coat (preferably flame-resistant, such as Nomex®) worn over long pants and closed-toe shoes | To protect the skin from accidental spills and splashes.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[5][6][9] |
Operational Procedures: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan
Proper disposal of chemical waste and contaminated PPE is essential to protect both human health and the environment.[3]
Chemical Waste Disposal:
-
Neutralization: Due to its acidic nature, it may be appropriate to neutralize the compound before disposal. This should be done carefully, following established laboratory procedures.
-
Collection: Collect all waste containing (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid in a designated, properly labeled, and sealed waste container.[11][12]
-
Degradation of Aromatic Amines: Some aromatic amines can be degraded through oxidation, for example, with potassium permanganate under acidic conditions.[11] However, this should only be performed by trained personnel with a thorough understanding of the reaction.
-
Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[13][14]
Contaminated PPE Disposal:
-
Solid Waste: Disposable PPE, such as gloves and any contaminated bench paper, should be collected in a designated hazardous waste bag.
-
Reusable PPE: Reusable items like lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.
By adhering to these guidelines, researchers can handle (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid with a high degree of safety, minimizing exposure risks and ensuring responsible environmental stewardship.
References
- Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
- How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
- How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- Guide to Safety in Chemical Laboratories. (2016, May 24). DISAT Department of Applied Science and Technology.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts.
- Chemical Waste Disposal Guidelines. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
- Aromatic Amines Hazcard Overview. (n.d.). Scribd.
- CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.).
- SAFETY D
- SAFETY D
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- making carboxylic acids. (n.d.). Chemguide.
- The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18).
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- PRODUCT INFORM
- Material Safety D
- Ester Synthesis Lab (Student Handout). (n.d.).
- 4-((2,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid. (n.d.). ChemScene.
- Safety D
- (Z)-4-Amino-4-oxobut-2-enoic acid. (n.d.). MedChemExpress.
- INFORMATION FORM FOR CHEMICALS D
- Safety Data Sheet: 2-Aminoisobutyric acid. (n.d.). Carl ROTH.
Sources
- 1. How to Identify and Use Carboxylic Acids in Everyday Chemistry [pengfachemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. hazchemsafety.com [hazchemsafety.com]
- 6. falseguridad.com [falseguridad.com]
- 7. ppesafety.com.sg [ppesafety.com.sg]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chem.metu.edu.tr [chem.metu.edu.tr]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. acs.org [acs.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
